![molecular formula C18H16OSi B12619290 2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one CAS No. 922168-03-4](/img/structure/B12619290.png)
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a fluorenone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one typically involves the reaction of fluorenone with trimethylsilylacetylene in the presence of a suitable catalyst. One common method is the palladium-catalyzed Sonogashira coupling reaction, where fluorenone is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a base such as triethylamine . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and reduce production costs.
化学反応の分析
Types of Reactions
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenone moiety to fluorenol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: TBAF is often used to remove the trimethylsilyl group, allowing for further functionalization.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenol derivatives.
Substitution: Various functionalized fluorenone compounds.
科学的研究の応用
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism of action of 2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one involves its interaction with molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethynyl moiety provides a site for further functionalization, enabling the compound to interact with different biological and chemical targets .
類似化合物との比較
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the fluorenone moiety.
2-[(Trimethylsilyl)ethynyl]anisole: Contains a methoxy group instead of the fluorenone structure.
Uniqueness
2-[(Trimethylsilyl)ethynyl]-9H-fluoren-9-one is unique due to the combination of the fluorenone and trimethylsilyl-ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
922168-03-4 |
|---|---|
分子式 |
C18H16OSi |
分子量 |
276.4 g/mol |
IUPAC名 |
2-(2-trimethylsilylethynyl)fluoren-9-one |
InChI |
InChI=1S/C18H16OSi/c1-20(2,3)11-10-13-8-9-15-14-6-4-5-7-16(14)18(19)17(15)12-13/h4-9,12H,1-3H3 |
InChIキー |
WWKRKIRSQXRUKX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12619220.png)
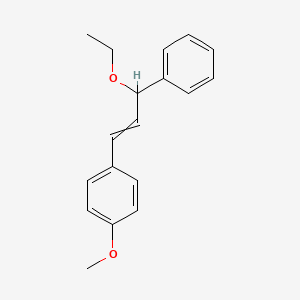
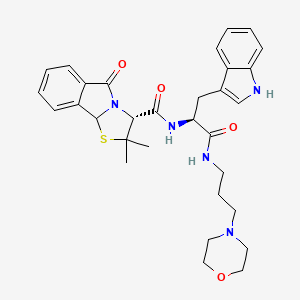
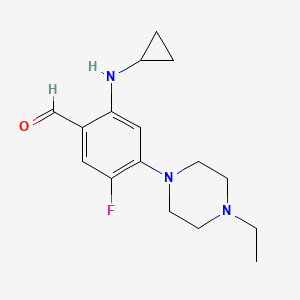
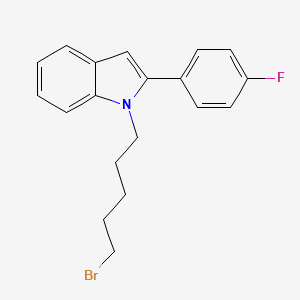

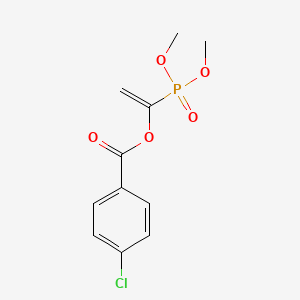

![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12619262.png)

![3,9-Diazaspiro[5.5]undecane, 1-butyl-9-(phenylmethyl)-, (1R)-](/img/structure/B12619275.png)
![5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B12619278.png)
![5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12619284.png)
![4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline](/img/structure/B12619291.png)
